molecular formula C10H14N2O2S B2600954 4-[(pyridin-3-yl)methyl]-1lambda6-thiomorpholine-1,1-dione CAS No. 477858-25-6

4-[(pyridin-3-yl)methyl]-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B2600954
CAS No.: 477858-25-6
M. Wt: 226.29
InChI Key: LDBFLZSKGWYIEN-UHFFFAOYSA-N
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Description

4-[(pyridin-3-yl)methyl]-1lambda⁶-thiomorpholine-1,1-dione is a sulfone-containing heterocyclic compound featuring a thiomorpholine-1,1-dione core substituted with a pyridin-3-ylmethyl group. The lambda⁶ notation indicates the sulfone group (S=O₂), which enhances polarity and influences electronic properties. Its pyridine moiety may facilitate hydrogen bonding or π-π interactions, while the sulfone group could improve metabolic stability compared to non-oxidized thiomorpholines .

Properties

IUPAC Name

4-(pyridin-3-ylmethyl)-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c13-15(14)6-4-12(5-7-15)9-10-2-1-3-11-8-10/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBFLZSKGWYIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(pyridin-3-yl)methyl]-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with a pyridin-3-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-[(pyridin-3-yl)methyl]-1lambda6-thiomorpholine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiomorpholine derivatives with different oxidation states.

    Substitution: The pyridin-3-ylmethyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiomorpholine derivatives with varying oxidation states.

    Substitution: Various substituted thiomorpholine derivatives depending on the nature of the substituent.

Scientific Research Applications

4-[(pyridin-3-yl)methyl]-1lambda6-thiomorpholine-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(pyridin-3-yl)methyl]-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule:

Compound Name Molecular Formula Substituents Sulfur Oxidation State Key Structural Features
4-[(pyridin-3-yl)methyl]-1lambda⁶-thiomorpholine-1,1-dione C₁₀H₁₂N₂O₂S Pyridin-3-ylmethyl Sulfone (+2) Aromatic pyridine, sulfone core
4-(pentan-3-yl)-1lambda⁶-thiomorpholine-1,1-dione C₉H₁₉NO₂S Aliphatic pentan-3-yl Sulfone (+2) Branched alkyl chain, sulfone core
4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]thiomorpholine C₁₅H₂₁N₃O₂S Nitropyridyl-piperidyl Thioether (0) Nitro group, piperidine linkage

Key Differences:

  • Sulfur Oxidation State: The target compound and 4-(pentan-3-yl)-derivative are sulfones, while the nitro-pyridyl compound retains a thioether (non-oxidized sulfur). Sulfones exhibit higher polarity and oxidative stability .

Physicochemical Properties

  • Polarity/Solubility: The sulfone group increases water solubility compared to thioethers. However, the pyridin-3-ylmethyl substituent may reduce solubility relative to aliphatic derivatives like 4-(pentan-3-yl)-thiomorpholine-1,1-dione.
  • Molecular Weight: The nitro-pyridyl-piperidyl derivative (C₁₅H₂₁N₃O₂S, MW = 331.4 g/mol) is heavier than the target compound (C₁₀H₁₂N₂O₂S, MW = 240.3 g/mol), influencing bioavailability .

Spectral Data and Characterization

  • Nitro-Pyridyl Derivative : ¹H NMR (DMSO-d₆, 600 MHz): δ 7.42 (dd, J = 9.22, 3.07 Hz, 1H, aromatic), 8.08–8.20 (d, 2H, nitro-aromatic). The nitro group deshields adjacent protons.
  • Target Compound: Expected aromatic signals for pyridine (δ 7.0–8.5 ppm) and sulfone-related shifts (e.g., SO₂ near δ 3.0–4.0 ppm for adjacent CH₂ groups).

Biological Activity

4-[(pyridin-3-yl)methyl]-1lambda6-thiomorpholine-1,1-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiomorpholine ring and a pyridin-3-ylmethyl substituent, suggest it may possess various biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound's chemical structure can be represented as follows:

PropertyValue
Molecular Formula C10H12N2O2S
Molar Mass 224.28 g/mol
CAS Number 477858-25-6
IUPAC Name 4-(pyridin-3-ylmethyl)-1lambda6-thiomorpholine-1,1-dione

Synthesis

The synthesis of this compound typically involves the reaction of thiomorpholine with a pyridin-3-ylmethyl halide under basic conditions. Common solvents used include dichloromethane or tetrahydrofuran, with bases such as potassium carbonate facilitating the nucleophilic substitution reaction.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by researchers evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects at low concentrations. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL for different strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, including breast and lung cancers. The mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators .

The proposed mechanism of action for the biological activity of this compound includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.
  • Receptor Interaction : It can bind to receptors that modulate cell signaling pathways, leading to altered cellular responses.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a dose-dependent response with significant bacterial growth inhibition observed at concentrations above the MIC .

Study 2: Anticancer Research

A recent study focused on the anticancer effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that treatment with the compound led to a reduction in cell viability by approximately 70% at concentrations of 50 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells .

Comparative Analysis

To understand its biological significance better, a comparison with similar compounds was made:

Compound NameAntimicrobial ActivityAnticancer Activity
4-(pyridin-3-yl)methyl-thiomorpholineModerateHigh
N,N′-Di(pyridine-4-yl)-pyridineLowModerate
Lansoprazole related compoundsLowLow

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